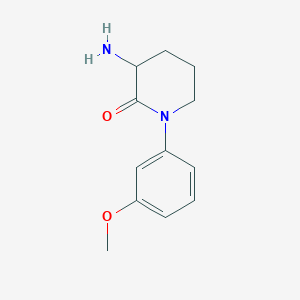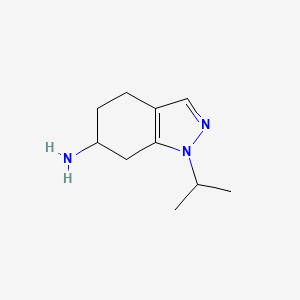
2-Bromo-5-(3-cloro-5-fluorofenil)-1-penteno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentene backbone
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of halogenated organic compounds and their biological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:
Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:
Substitution Reactions: Where one halogen atom is replaced by another group.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May use oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.
Mecanismo De Acción
The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorobenzyl chloride
- 3-Chloro-5-fluorophenyl sulfane
Uniqueness
2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the specific arrangement of halogen atoms and the pentene backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVDPOVLPMSHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)




![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)




![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)


